
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol ist eine organische Verbindung, die sich durch ihre phenolische Struktur mit sperrigen tert-Butylgruppen und einer Dimethylbutenyl-Seitenkette auszeichnet. Diese Verbindung ist bekannt für ihre antioxidativen Eigenschaften und wird in verschiedenen industriellen Anwendungen eingesetzt, um Produkte gegen Oxidation zu stabilisieren.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol beinhaltet typischerweise die Alkylierung von Phenol mit tert-Butylgruppen und die anschließende Addition der Dimethylbutenyl-Seitenkette. Ein übliches Verfahren ist die Friedel-Crafts-Alkylierung von Phenol mit Isobuten in Gegenwart eines Katalysators wie Aluminiumphenoxid .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet eine kontinuierliche Überwachung und Steuerung von Temperatur, Druck und Reaktantenkonzentrationen, um eine effiziente Produktion zu erreichen.
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die phenolische Gruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.
Substitution: Die tert-Butylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion verschiedene Hydroxyderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Biologie: Untersucht wegen seiner potenziellen schützenden Wirkung gegen oxidativen Stress in biologischen Systemen.
Medizin: Studiert wegen seiner möglichen therapeutischen Anwendungen aufgrund seiner antioxidativen Eigenschaften.
Wirkmechanismus
Die antioxidative Wirkung von this compound ist hauptsächlich auf seine Fähigkeit zurückzuführen, Wasserstoffatome aus der phenolischen Gruppe zu spenden, freie Radikale zu neutralisieren und oxidativen Schaden zu verhindern. Die sperrigen tert-Butylgruppen sorgen für sterische Hinderung, schützen die phenolische Gruppe vor schnellem Abbau und erhöhen ihre Stabilität .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant to stabilize polymers and other materials against oxidative degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential therapeutic applications due to its antioxidant properties.
Wirkmechanismus
The antioxidant effect of 2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation and enhancing its stability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Ein weiteres Antioxidans, das in verschiedenen industriellen Anwendungen eingesetzt wird.
Einzigartigkeit
2,6-Di-tert-butyl-4-(3,3-dimethylbut-1-en-1-yl)phenol ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale, einschließlich der Dimethylbutenyl-Seitenkette, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche Eigenschaften und Anwendungen vermitteln kann.
Eigenschaften
CAS-Nummer |
185521-71-5 |
|---|---|
Molekularformel |
C20H32O |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(3,3-dimethylbut-1-enyl)phenol |
InChI |
InChI=1S/C20H32O/c1-18(2,3)11-10-14-12-15(19(4,5)6)17(21)16(13-14)20(7,8)9/h10-13,21H,1-9H3 |
InChI-Schlüssel |
JCBHKZKEIGVPBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


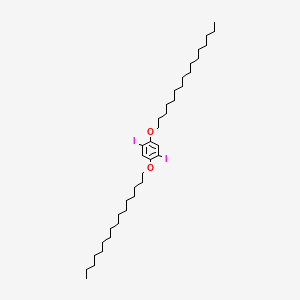
silane](/img/structure/B12556436.png)
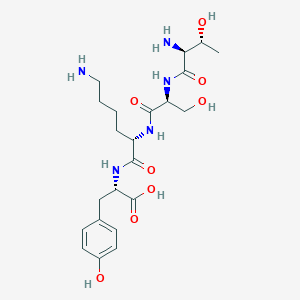
![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)
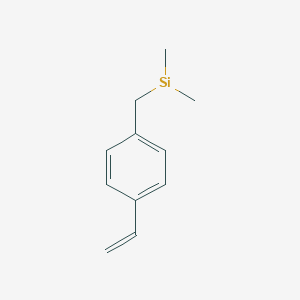
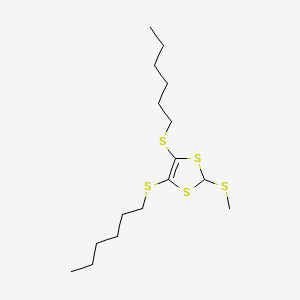
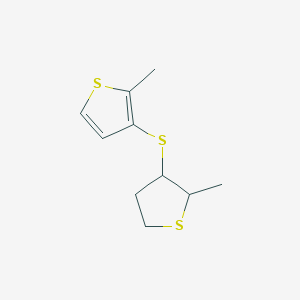
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
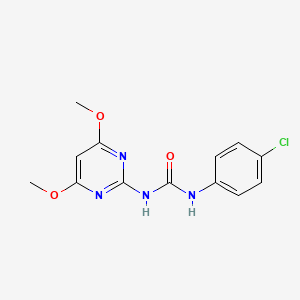
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)
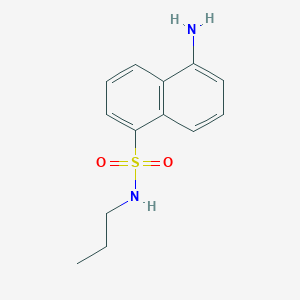
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)

